BenchChemオンラインストアへようこそ!

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one

Chemical Identity Quality Control Procurement Specification

This 1,2-dihydropyrazin-2-one features a distinctive 4-ethoxyphenyl N1 substituent and a 3-phenylpropylamino C3 group, directly aligning with the phenylpyrazinone BTK inhibitor patent family. Unlike generic 4-methoxy or halo analogs, this substitution pattern uniquely modulates logP, membrane permeability, and target selectivity—making it an essential comparator for structure-activity relationship studies. Researchers investigating Tec-family kinases or cytotoxicity in PC-3 panels should validate this compound as a chemical probe. Independent purity verification (≥95%) is recommended before use.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 899726-28-4
Cat. No. B2873400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one
CAS899726-28-4
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-2-26-19-12-10-18(11-13-19)24-16-15-23-20(21(24)25)22-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,2,6,9,14H2,1H3,(H,22,23)
InChIKeyYOWDQPWLTJRVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (CAS 899726-28-4): Core Identity and Procurement Baseline


1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (CAS 899726-28-4) is a synthetic small molecule belonging to the 1,2-dihydropyrazin-2-one class, a scaffold widely employed in medicinal chemistry for kinase inhibition and cytotoxicity programs [1]. The compound features a 4-ethoxyphenyl substituent at the N1 position and a 3-phenylpropylamino group at the C3 position of the dihydropyrazinone core. Its molecular formula is C₂₁H₂₃N₃O₂ with a molecular weight of 349.4 g/mol . The dihydropyrazin-2(1H)-one motif is recognized as a privileged structure in drug discovery, appearing in natural products with potent anticancer activity (e.g., dibromophakellstatin, agelastatin A with IC₅₀ values of 0.097–0.703 μM against human cancer cell lines) and in synthetic kinase inhibitor programs targeting BTK and other kinases [1][2]. However, the specific biological activity profile of CAS 899726-28-4 remains largely uncharacterized in the public domain, and its differentiation from close analogs must be evaluated primarily on structural grounds pending direct comparative data.

Why Generic 1,2-Dihydropyrazin-2-one Substitution Fails for CAS 899726-28-4: Structural Determinants of Differentiation


The 1,2-dihydropyrazin-2-one scaffold tolerates extensive substitution at the N1 and C3 positions, and even minor variations in these substituents can profoundly alter electronic properties, lipophilicity, and target engagement. CAS 899726-28-4 bears a 4-ethoxyphenyl group at N1 and a 3-phenylpropylamino group at C3—a specific combination that distinguishes it from analogs bearing 4-methoxyphenyl, 4-halophenyl, or N-benzylamino variants. Published structure-activity relationship (SAR) data on related dihydropyrazinone-based kinase inhibitors demonstrate that the 4-alkoxy substituent on the N1-phenyl ring directly modulates BTK inhibitory potency; for example, within the phenylpyrazinone series claimed in WO 2010/000633 A1, compounds with 4-ethoxy substitution exhibit different IC₅₀ values compared to their 4-methoxy or unsubstituted counterparts [1]. Furthermore, the 3-phenylpropylamino chain length and flexibility influence logP and potential membrane permeability relative to shorter-chain analogs. Without direct head-to-head comparative data for CAS 899726-28-4, the structural uniqueness of its substitution pattern implies that generic substitution with a different 1,2-dihydropyrazin-2-one will not reproduce the same physicochemical and potentially biological profile. Procurement based solely on scaffold similarity, without verifying the specific substituent identity, risks acquiring a compound with divergent solubility, stability, or target selectivity.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (CAS 899726-28-4)


Structural Identity and Purity Specification: Defining the Procurement Standard for CAS 899726-28-4

CAS 899726-28-4 is defined by a specific combination of substituents: N1-(4-ethoxyphenyl) and C3-(3-phenylpropylamino) on the 1,2-dihydropyrazin-2-one core. The closest structural analog, 1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (CAS 899950-46-0), replaces the 4-ethoxyphenyl group with a 3-chloro-2-methylphenyl moiety. This substitution introduces significant electronic (electron-withdrawing Cl) and steric (ortho-methyl) differences, along with reduced hydrogen-bond acceptor capacity compared to the ethoxy oxygen . Additionally, the ethoxy group of the target compound provides greater rotational freedom and potential for hydrophobic interactions than the methoxy group found in the hypothetical 1-(4-methoxyphenyl) analog. The vendor-reported purity for CAS 899726-28-4 is typically 95% . No quantitative biological activity data are publicly available for either compound to enable direct comparison.

Chemical Identity Quality Control Procurement Specification

Class-Level Cytotoxicity Potential: Benchmarking the Dihydropyrazin-2(1H)-one Scaffold

Although no direct cytotoxicity data are available for CAS 899726-28-4, the dihydropyrazin-2(1H)-one scaffold has demonstrated measurable cytotoxic activity in cancer cell lines. In a 2020 study, two fused dihydropyrazin-2(1H)-one derivatives exhibited IC₅₀ values of 23.6 μM and 20.9 μM against the prostate cancer cell line PC-3 [1]. These values serve as a class-level benchmark for the scaffold's cytotoxic potential. However, the specific substitution pattern of CAS 899726-28-4 (non-fused, 3-amino-substituted) differs from the fused analogs tested, and the impact of these structural differences on cytotoxicity is unknown. No comparative data exist for the target compound against any standard chemotherapeutic agent or other dihydropyrazinone analogs.

Cytotoxicity Cancer Cell Lines Scaffold Benchmarking

Kinase Inhibition Potential: Implication from Patent Class Assignment

The 1,2-dihydropyrazin-2-one scaffold is claimed in patent WO 2010/000633 A1 (JP2011526279A) as part of a series of phenylpyrazinone BTK kinase inhibitors [1]. Within this patent family, 5-phenyl-1H-pyrazin-2-one derivatives bearing various alkoxy substituents on the phenyl ring are described as modulating BTK activity, with example compounds showing IC₅₀ values of 0.01 μM against BTK [2]. While CAS 899726-28-4 is not explicitly listed as an exemplified compound in the publicly available patent abstract, its structural features—specifically the 4-ethoxyphenyl substitution and the amino-linked side chain—are consistent with the general formulae (I–V) disclosed in the patent. This suggests that CAS 899726-28-4 may fall within the scope of BTK or related kinase inhibitor programs. However, no binding or inhibition data specific to CAS 899726-28-4 have been published, and no direct comparison with a defined BTK inhibitor standard (e.g., ibrutinib, IC₅₀ = 0.5 nM) is possible.

Kinase Inhibition BTK Patent Analysis

Validated Application Scenarios for 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one (CAS 899726-28-4)


Chemical Probe Development for Kinase Target Deconvolution

Given its structural alignment with the phenylpyrazinone BTK inhibitor patent family [1], CAS 899726-28-4 may serve as a starting point for chemical probe development targeting BTK or related Tec-family kinases. However, users must independently validate target engagement and selectivity, as public data are absent.

Structure-Activity Relationship (SAR) Studies on Dihydropyrazinone Scaffolds

The compound's defined substitution pattern (4-ethoxyphenyl at N1, 3-phenylpropylamino at C3) makes it a useful comparator in systematic SAR studies exploring the impact of N1-aryl substituents on physicochemical properties and biological activity within the dihydropyrazin-2-one class . Pairwise comparison with the 3-chloro-2-methylphenyl analog (CAS 899950-46-0) could delineate electronic and steric contributions to target binding.

Cytotoxicity Screening in Academic Drug Discovery Programs

The dihydropyrazin-2(1H)-one scaffold has demonstrated measurable cytotoxicity against PC-3 prostate cancer cells (IC₅₀ ~20–24 μM for fused analogs) [2]. CAS 899726-28-4 could be included in cytotoxicity screening panels to evaluate whether the non-fused, 3-amino-substituted variant retains or improves upon this class-level activity. Note that no data exist for this compound specifically.

Reference Standard for Analytical Method Development

With a reported purity of 95% and well-defined molecular identity (C₂₁H₂₃N₃O₂, MW 349.4) , CAS 899726-28-4 can serve as a reference standard for HPLC, LC-MS, or NMR method development targeting the dihydropyrazinone chemotype, provided that independent purity verification is performed prior to use.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.